4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound is a thiazole-derived Schiff base featuring a Z-configuration imine bond. Its structure includes a 1,3-thiazol-2(3H)-ylidene core substituted with 4-ethoxyphenyl and 4-fluorophenyl groups at positions 3 and 4, respectively. The aniline moiety is para-substituted with an ethoxy group, enhancing electron-donating properties.
Properties
Molecular Formula |
C25H23FN2O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N,3-bis(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H23FN2O2S/c1-3-29-22-13-9-20(10-14-22)27-25-28(21-11-15-23(16-12-21)30-4-2)24(17-31-25)18-5-7-19(26)8-6-18/h5-17H,3-4H2,1-2H3 |
InChI Key |
CKCYSEJAQHXPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone to form the thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ylidene Group: This involves the reaction of the thiazole derivative with an appropriate aldehyde or ketone to form the ylidene group.
Ethoxylation: The ethoxy groups are introduced through an etherification reaction, typically using ethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ in substituents on the thiazole ring and the aniline moiety, influencing electronic, steric, and pharmacokinetic properties. Key comparisons include:
Key Differentiators
Biological Activity
4-Ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H24F1N2O2S
- Molecular Weight : 396.50 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds with thiazole structures often exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results in inhibiting tumor growth in various cancer models. A notable study demonstrated that a thiazole derivative led to complete tumor stasis in a gastric carcinoma xenograft model .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of specific kinases involved in cancer proliferation.
- Induction of Apoptosis : Thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Data Tables
Case Studies
-
Case Study on Anticancer Efficacy
- A study involving a related thiazole derivative showed significant inhibition of cell proliferation in human gastric cancer cells. The compound's structural similarity suggests that 4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)...] may exhibit comparable efficacy.
-
Pharmacokinetic Profile
- Preclinical studies indicate favorable pharmacokinetic properties for thiazole derivatives, including good oral bioavailability and metabolic stability, which are crucial for their advancement into clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
